molecular formula C19H25N5O3S B11259789 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11259789
M. Wt: 403.5 g/mol
InChI Key: XEIJEVQFGUWZFI-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through similar nucleophilic substitution reactions, ensuring the correct positioning on the pyridazine core.

    Methoxybenzenesulfonyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: Investigated for its metabolic benefits and non-selective α-adrenoceptor antagonist properties.

Uniqueness

3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its specific substitution pattern and the presence of both piperazine and pyrrolidine moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H25N5O3S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C19H25N5O3S/c1-27-16-4-6-17(7-5-16)28(25,26)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-2-3-11-22/h4-9H,2-3,10-15H2,1H3

InChI Key

XEIJEVQFGUWZFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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